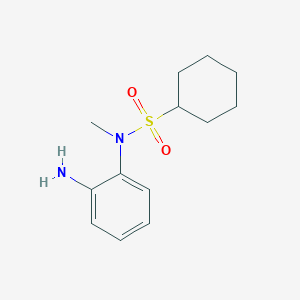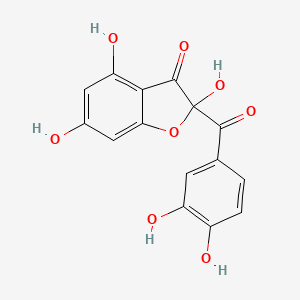
N'-(9-Acridinyl)-N,N'-dimethylformamidine methyl iodine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-(9-Acridinyl)-N,N’-dimethylformamidine methyl iodine is a chemical compound that belongs to the class of acridine derivatives Acridine derivatives are known for their broad range of applications in various fields, including chemistry, biology, and medicine
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-(9-Acridinyl)-N,N’-dimethylformamidine methyl iodine typically involves the reaction of 9-aminoacridine with dimethylformamide and iodine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves several steps, including the formation of intermediates and their subsequent conversion to the final product.
Industrial Production Methods
Industrial production of N’-(9-Acridinyl)-N,N’-dimethylformamidine methyl iodine may involve large-scale synthesis using optimized reaction conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
化学反応の分析
Types of Reactions
N’-(9-Acridinyl)-N,N’-dimethylformamidine methyl iodine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in the reactions of N’-(9-Acridinyl)-N,N’-dimethylformamidine methyl iodine include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired outcomes.
Major Products Formed
The major products formed from the reactions of N’-(9-Acridinyl)-N,N’-dimethylformamidine methyl iodine depend on the specific reaction conditions and reagents used. For example, oxidation may yield acridine oxide derivatives, while reduction may produce reduced acridine compounds.
科学的研究の応用
N’-(9-Acridinyl)-N,N’-dimethylformamidine methyl iodine has several scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in the study of biological systems and interactions, particularly in fluorescence-based assays.
Medicine: Investigated for its potential therapeutic properties and as a diagnostic tool in medical research.
Industry: Utilized in the development of new materials and chemical products.
作用機序
The mechanism of action of N’-(9-Acridinyl)-N,N’-dimethylformamidine methyl iodine involves its interaction with specific molecular targets. The compound can intercalate into DNA, disrupting its structure and function. This intercalation can lead to the inhibition of DNA replication and transcription, making it a potential candidate for anticancer research. Additionally, the compound’s fluorescence properties make it useful in imaging and diagnostic applications.
類似化合物との比較
Similar Compounds
N-(9-Acridinyl)maleimide: Another acridine derivative with similar fluorescence properties.
9-Isothiocyanatoacridine: Known for its reactivity with amines and amino acids.
9-Acridinyl amino acid derivatives: Synthesized for their potential anticancer activity.
Uniqueness
N’-(9-Acridinyl)-N,N’-dimethylformamidine methyl iodine is unique due to its specific structure and combination of properties. Its ability to intercalate into DNA and its fluorescence characteristics make it a valuable tool in both research and potential therapeutic applications. The compound’s versatility in undergoing various chemical reactions further enhances its utility in scientific studies.
特性
CAS番号 |
101398-43-0 |
|---|---|
分子式 |
C17H18IN3 |
分子量 |
391.25 g/mol |
IUPAC名 |
N'-acridin-9-yl-N,N-dimethylmethanimidamide;iodomethane |
InChI |
InChI=1S/C16H15N3.CH3I/c1-19(2)11-17-16-12-7-3-5-9-14(12)18-15-10-6-4-8-13(15)16;1-2/h3-11H,1-2H3;1H3 |
InChIキー |
KIDNYOJUXCYUPO-UHFFFAOYSA-N |
正規SMILES |
CN(C)C=NC1=C2C=CC=CC2=NC3=CC=CC=C31.CI |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Methyl-N-[(4-methylphenyl)(oxo-lambda~4~-sulfanylidene)methyl]aniline](/img/structure/B14328881.png)
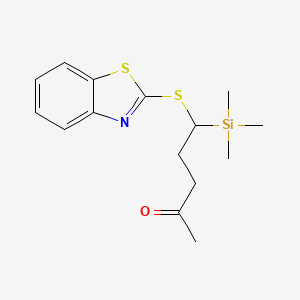
![5-{[tert-Butyl(dimethyl)silyl]oxy}undec-2-en-4-one](/img/structure/B14328891.png)
![4-Methyl-2-methylidene-2,3,4,4a,5,6-hexahydrobenzo[f]quinoline](/img/structure/B14328893.png)

![1-(Hexadecyloxy)-3-[(2-hydroxyethyl)(methyl)amino]propan-2-ol](/img/structure/B14328900.png)
![[(5R,7R,9R,10S,11R,13S,17R)-11-hydroxy-17-[(2S,5R)-2-hydroxy-5-(2-methylpropyl)-2,5-dihydrofuran-3-yl]-4,4,8,10,13-pentamethyl-3-oxo-5,6,7,9,11,12,16,17-octahydrocyclopenta[a]phenanthren-7-yl] acetate](/img/structure/B14328908.png)

![[(Butylselanyl)ethynyl]benzene](/img/structure/B14328911.png)
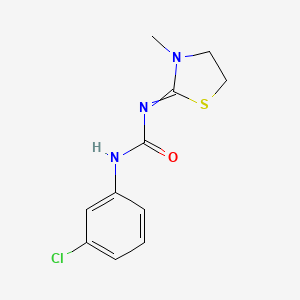
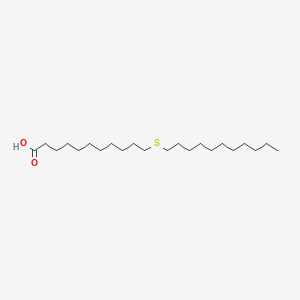
![4-{[2-(4-Chlorophenoxy)ethyl]sulfanyl}phenol](/img/structure/B14328920.png)
